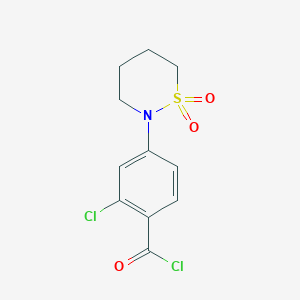![molecular formula C13H16N2O B2776917 1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-1'-carboxamide CAS No. 2093630-74-9](/img/structure/B2776917.png)
1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-1'-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-2’,5’-dione” is a chemical substance with the CAS Number: 81402-21-3 . It has a molecular weight of 201.22 . It is stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for “1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-2’,5’-dione” is1S/C12H11NO2/c14-10-7-12(11(15)13-10)5-8-3-1-2-4-9(8)6-12/h1-4H,5-7H2,(H,13,14,15) . The SMILES representation is C1C2=CC=CC=C2CC13CC(=O)NC3=O . Physical And Chemical Properties Analysis
The compound “1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-2’,5’-dione” has a molecular weight of 201.22 . It is stored at room temperature and appears as a powder .科学的研究の応用
Anti-tumor and Anti-inflammatory Activities
1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-1'-carboxamide derivatives demonstrate promising anti-tumor activities against melanoma cell lines. A regioselective synthesis approach using 1,3-dipolar cycloaddition reaction was employed to create dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones with potential anti-tumor properties. Screening against various human tumor cell lines revealed significant activity, particularly against the SK-MEL-2 melanoma cell line. Additionally, many of these compounds exhibited considerable anti-inflammatory properties in vivo, especially notable were compounds 4a and 4m, relative to indomethacin used as a reference standard in the study (Girgis, 2009).
Antimicrobial and Antifungal Activities
A new class of spiro pyrrolidines demonstrated significant antimicrobial and antifungal activities against various human pathogenic bacteria and dermatophytic fungi, except Bacillus subtilis. These spiro pyrrolidines were synthesized through regioselective 1,3-dipolar cycloaddition reactions, indicating a broad spectrum of biological activities for these compounds (Raj et al., 2003).
Biomedical Imaging Applications
Spiro compounds synthesized via sustainable microwave-assisted techniques have been investigated for their potential as fluorescence probes at physiological pH for selective detection of Zn2+ ions. These studies show the utility of such compounds in effective intracellular Zn2+ imaging in human hepatocellular liver carcinoma cells (HepG2) due to their cell permeability properties. This highlights the potential for these compounds in biomedical imaging applications (Mondal et al., 2019).
Organocatalytic Synthesis and Structural Diversity
The organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] provides a rapid method for creating derivatives with high enantiopurity and structural diversity. This approach facilitates the construction of spirooxindole skeletons with high stereo- and regioselectivity, opening new avenues to medicinal chemistry and diversity-oriented synthesis. The compounds exhibit important biological activities, underscoring their potential in pharmaceutical research (Chen et al., 2009).
Safety and Hazards
作用機序
Target of Action
Compounds with similar structures, such as spirooxindole derivatives, have been found to inhibit the mammalian cell cycle
Mode of Action
It is synthesized via a 1,3-dipolar cycloaddition reaction , which suggests that it might interact with its targets through a similar mechanism
Biochemical Pathways
Related compounds have been shown to exhibit various biological activities, including antimicrobial and antibacterial properties . This suggests that the compound may affect multiple biochemical pathways.
Result of Action
Related compounds have been found to exhibit antitumor activity and inhibit the mammalian cell cycle . This suggests that 1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-1’-carboxamide may have similar effects.
Action Environment
It is known that the compound should be stored at room temperature , suggesting that temperature could affect its stability
特性
IUPAC Name |
spiro[1,3-dihydroindene-2,3'-pyrrolidine]-1'-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-12(16)15-6-5-13(9-15)7-10-3-1-2-4-11(10)8-13/h1-4H,5-9H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXWNAJQSBNUCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC3=CC=CC=C3C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-1'-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

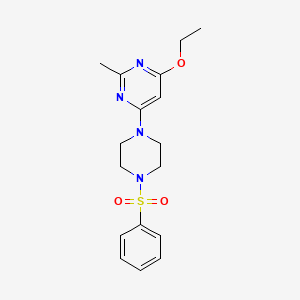
![Methyl 2-chloro-4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]benzoate](/img/structure/B2776836.png)
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide oxalate](/img/structure/B2776837.png)
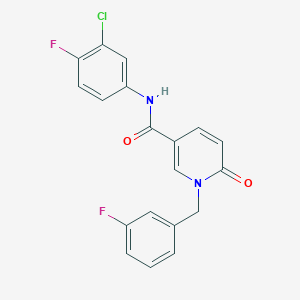
![2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane](/img/structure/B2776839.png)
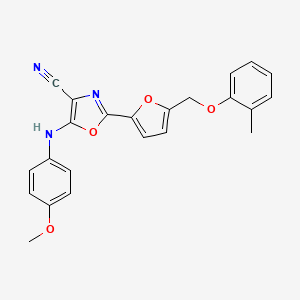
![1-[7-(4-Methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2776841.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2776843.png)

![2-cyclohexyl-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2776846.png)
![1,2,4-Triazin-5(4H)-one, 3-[[(3,4-dichlorophenyl)methyl]thio]-6-methyl-](/img/structure/B2776852.png)
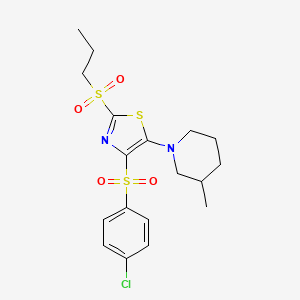
![2-[1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2776854.png)
